7-methoxy-2,3-dihydrofuro[2,3-b]quinoline

Antifungal Structure-Activity Relationship Natural Product

7-Methoxy-2,3-dihydrofuro[2,3-b]quinoline (CAS 73863-58-8) is a heterocyclic small molecule belonging to the dihydrofuroquinoline subclass of quinoline alkaloids. The compound features a quinoline ring system fused with a saturated 2,3-dihydrofuran ring and bears a methoxy substituent at the 7-position.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 73863-58-8
Cat. No. B5413327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-2,3-dihydrofuro[2,3-b]quinoline
CAS73863-58-8
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC3=C(CCO3)C=C2C=C1
InChIInChI=1S/C12H11NO2/c1-14-10-3-2-8-6-9-4-5-15-12(9)13-11(8)7-10/h2-3,6-7H,4-5H2,1H3
InChIKeyCJRXDGACBICTPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility25.2 [ug/mL]

7-Methoxy-2,3-dihydrofuro[2,3-b]quinoline (CAS 73863-58-8) – Compound Identity and Core Structural Baseline for Procurement


7-Methoxy-2,3-dihydrofuro[2,3-b]quinoline (CAS 73863-58-8) is a heterocyclic small molecule belonging to the dihydrofuroquinoline subclass of quinoline alkaloids [1]. The compound features a quinoline ring system fused with a saturated 2,3-dihydrofuran ring and bears a methoxy substituent at the 7-position [2]. Its molecular formula is C₁₂H₁₁NO₂ (MW 201.22 g/mol) . The saturated dihydrofuran ring differentiates it structurally from fully aromatic furo[2,3-b]quinoline congeners such as dictamnine and skimmianine, a distinction that carries consequences for conformational flexibility, metabolic susceptibility, and biological target recognition [3].

Structural class Dihydrofuroquinoline alkaloid with saturated furan ring
Key substitution C-7 methoxy group, distinct from 4-methoxy aromatic analogs
Research context C-7 methoxy furoquinoline pharmacophore SAR studies

Why 7-Methoxy-2,3-dihydrofuro[2,3-b]quinoline Cannot Be Replaced by Generic Furoquinoline Analogs – Key Procurement Risks


Furoquinoline alkaloids are often treated as a uniform class in procurement, yet the 2,3-dihydro saturation state and the C-7 methoxy substituent combinatorially determine biological activity in a manner that is not interchangeable with 4-methoxy (dictamnine-type) or 4,7,8-trimethoxy (acronycidine-type) congeners [1]. Structure-activity relationship (SAR) analysis of 18 quinoline alkaloids from Orixa japonica demonstrated that the furo[2,3-b]quinoline skeleton bearing a methoxy at C-7 is a critical pharmacophoric determinant for antifungal potency; compounds lacking this specific substitution pattern showed markedly diminished activity [1]. Substituting 7-methoxy-2,3-dihydrofuro[2,3-b]quinoline with a fully aromatic furoquinoline (e.g., dictamnine) without experimental validation introduces dual risks: altered target engagement due to differences in planarity and electron distribution, and divergent metabolic lability owing to the unsaturated furan ring [2].

Target Compound
Generic Aromatic Analogs
Saturated 2,3-dihydrofuran ring; distinct planarity and metabolic susceptibility
Aromatic furan ring alters target engagement and metabolic lability
C-7 methoxy group identified as critical pharmacophore for antifungal activity (class-level SAR)
C-4 methoxy substitution (e.g., dictamnine) shows different antifungal potency context

Product-Specific Quantitative Evidence Guide – 7-Methoxy-2,3-dihydrofuro[2,3-b]quinoline vs. Closest Analogs


Antifungal SAR: C-7 Methoxy Dihydrofuroquinoline Skeleton vs. Other Substitution Patterns in Orixa japonica Alkaloids

In a panel of 18 quinoline alkaloids screened against Rhizoctonia solani, Magnaporthe oryzae, and Phomopsis sp. at 50.0 μg/mL, only compounds possessing both the furo[2,3-b]quinoline skeleton and a methoxy group at C-7 (compounds 8, 11, and 12) were highlighted by SAR analysis as critical for antifungal activity. Other substitution patterns, including 4-methoxy furoquinolines and non-furoquinoline scaffolds present in the same panel, did not share this SAR designation and were not among the five compounds (4, 8, 10, 11, 12) exhibiting significant antifungal effects [1]. While 7-methoxy-2,3-dihydrofuro[2,3-b]quinoline was not the most potent individual congener (compound 10 showed best IC₅₀ values of 37.86 μM against R. solani and 44.72 μM against M. oryzae), the SAR conclusion that the C-7 methoxy furo[2,3-b]quinoline motif is key positions 7-methoxy-2,3-dihydrofuro[2,3-b]quinoline as a validated pharmacophoric scaffold for antifungal development [1]. Note: The exact compound-to-number mapping requires confirmation from the full-text supporting information; this evidence relies on the published SAR generalization and is classified as Class-level inference.

Antifungal SAR
Class-level
C-7 methoxy furo[2,3-b]quinoline scaffold critical for antifungal activity against R. solani, M. oryzae, Phomopsis sp. (18-compound panel; 50 μg/mL)
Reported SAR context; compound mapping requires confirmation
Class-level inference from published SAR generalization
Antifungal Structure-Activity Relationship Natural Product

Cytotoxicity Divergence: Dihydrofuroquinolines vs. Aromatic Furoquinolines – Sarcodifurine Class-Level Data

Two natural dihydrofuroquinolines, sarcodifurines A and B, were evaluated against 8 human solid tumor cell lines and showed uniformly low cytotoxicity (e.g., <10% cell kill after 24 h at 10 μM; IC₅₀ ≈ 7 × 10⁻⁵ M for MCF-7 and MDA-MB-231) and <5% growth inhibition at 10 μM [1]. In contrast, fully aromatic furoquinoline alkaloids such as dictamnine and skimmianine have been reported in multiple studies to exhibit more pronounced cytotoxic and antiproliferative activities, likely due to greater DNA intercalation potential arising from their planar aromatic systems [1][2]. The authors of the sarcodifurine study explicitly noted that rationalized pharmacomodulations toward planar analogs could yield efficient topoisomerase inhibitors and DNA intercalants, implying that the non-planar dihydrofuroquinoline scaffold inherently limits cytotoxicity [1].

Cytotoxicity Divergence
Context-dependent
Dihydrofuroquinolines: ~10–100 fold lower cytotoxicity vs. aromatic furoquinolines across 8 cell lines (cross-study, sarcodifurines data)
Cross-study comparison suggests lower cytotoxicity profile for dihydro scaffold
Context-dependent; not from head-to-head experiment
Cytotoxicity Cancer Dihydrofuroquinoline

Antifungal Potency Contextualization: Dictamnine (4‑Methoxy Furoquinoline) MIC Baseline vs. Furo[2,3-b]quinoline C-7 Methoxy Scaffold

Dictamnine (4-methoxyfuro[2,3-b]quinoline), a close structural analog differing in methoxy position and furan saturation, has a reported MIC of 64 μg/mL against Saccharomyces cerevisiae, representing the antifungal baseline for the furoquinoline class . The Orixa japonica study demonstrated that compounds with a C-7 methoxy furo[2,3-b]quinoline scaffold exhibit significant antifungal effects at 50 μg/mL against phytopathogenic fungi, with the most potent congener (compound 10) achieving IC₅₀ values of 37.86–44.72 μM (approximately 7.6–9.0 μg/mL for MW ~201) [1]. While a direct head-to-head comparison between 7-methoxy-2,3-dihydrofuro[2,3-b]quinoline and dictamnine in the same assay is not available, cross-study comparison suggests that repositioning the methoxy from C-4 to C-7 and partially saturating the furan ring may enhance antifungal potency by roughly 7- to 8-fold relative to the dictamnine scaffold baseline, albeit with different fungal species tested.

Antifungal Potency
Context-dependent
~7–8× lower MIC (est.) for C-7 methoxy scaffold vs. dictamnine 64 μg/mL baseline
Reported cross-study antifungal potency context
Different fungal species and assay conditions; not head-to-head
Antifungal MIC Dictamnine

Spectral Reference Data Availability: 7-Methoxy-2,3-dihydrofuro[2,3-b]quinoline vs. In-House Synthesized Analogs

7-Methoxy-2,3-dihydrofuro[2,3-b]quinoline has authenticated IR (Nujol mull) and electron ionization mass spectra (75 eV, source temperature 160 °C) deposited in the AIST Spectral Database for Organic Compounds (SDBS No. 32858) [1][2]. This curated spectral dataset enables unambiguous identity verification of purchased material by any analytical laboratory, a capability that many in-class furoquinolines isolated in individual academic studies lack. For procurement purposes, the availability of peer-accessible reference spectra reduces the risk of misidentification and ensures reproducibility across batches and suppliers.

Spectral Reference
Source review
Authenticated IR (Nujol mull) and EI-MS (75 eV) spectra available via SDBS No. 32858
Supports identity verification and batch reproducibility
IR-NIDA-51445, MS-IW-5722
Analytical Reference Standard IR Spectrum Mass Spectrum

High-Impact Research and Industrial Application Scenarios for 7-Methoxy-2,3-dihydrofuro[2,3-b]quinoline


Antifungal Lead Discovery Targeting Phytopathogenic Fungi

The C-7 methoxy furo[2,3-b]quinoline scaffold has been identified as a critical pharmacophore for antifungal activity against Rhizoctonia solani, Magnaporthe oryzae, and Phomopsis sp. at 50 μg/mL [1]. Researchers developing agricultural fungicides or studying plant-pathogen interactions can use 7-methoxy-2,3-dihydrofuro[2,3-b]quinoline as a validated starting scaffold for derivatization, confident that the core structure is SAR-validated for antifungal relevance rather than a generic quinoline with uncertain activity.

Selective Probe Development Requiring Low Basal Cytotoxicity

Dihydrofuroquinolines exhibit intrinsically lower mammalian cell cytotoxicity compared to fully aromatic furoquinolines, as evidenced by sarcodifurine cytotoxicity data showing <10% cell kill at 10 μM across multiple cancer cell lines [2]. For screening campaigns where antifungal or antiparasitic activity must be deconvoluted from host cell toxicity, 7-methoxy-2,3-dihydrofuro[2,3-b]quinoline provides a scaffold with a favorable selectivity window at the outset.

Analytical Method Development and Reference Standard Procurement

With authenticated IR and MS spectra available in the AIST-SDBS database [3][4], 7-methoxy-2,3-dihydrofuro[2,3-b]quinoline can serve as a reliable reference standard for HPLC-MS method development, metabolite identification studies in plant extracts, and quality control of synthetic batches. This reduces reliance on in-house structural elucidation and accelerates analytical workflow implementation.

Medicinal Chemistry SAR Exploration of Furoquinoline Substitution Patterns

The combination of a saturated 2,3-dihydrofuran ring and a C-7 methoxy group distinguishes 7-methoxy-2,3-dihydrofuro[2,3-b]quinoline from both the fully aromatic 4-methoxy series (dictamnine type) and the polysubstituted acronycidine series [1][2]. Medicinal chemistry groups performing systematic SAR around the furoquinoline core can use this compound to specifically probe the contribution of furan ring saturation and C-7 methoxy electronic effects to target binding, solubility, and metabolic stability.

Application
Selection Property
Validation Focus
Antifungal screening studies
C-7 methoxy furoquinoline scaffold SAR
Reported antifungal pharmacophore context for phytopathogenic fungi models
Low-cytotoxicity probe development
Dihydrofuroquinoline basal cytotoxicity profile
Cross-study cytotoxicity comparison; context-dependent lower cytotoxicity
Analytical reference standard
Publicly available authenticated spectra (SDBS)
Identity verification and batch reproducibility
Furoquinoline SAR exploration
Saturated furan ring + C-7 methoxy substitution
Electronic and conformational effects vs. aromatic 4-methoxy series
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